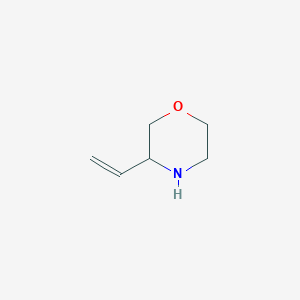
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the CAS Number: 898779-10-7 . Its IUPAC name is (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl) (3,4-dimethoxyphenyl)methanone . The molecular weight of this compound is 321.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17O5S/c1-18-11-4-3-10 (9-12 (11)19-2)15 (17)13-5-6-14 (22-13)16-20-7-8-21-16/h3-6,9,16,22H,7-8H2,1-2H3 . This code gives a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.37 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research has explored the synthesis of various thiophene derivatives, including those involving reactions with 3,4-dimethoxybenzaldehyde, an essential component in the synthesis of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. These studies focus on the synthesis and characterization of the compounds using techniques like IR, NMR, and mass spectral data (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structures : Investigations into the crystal and molecular structures of methoxybenzo[b]thiophenes have been conducted using single-crystal X-ray diffractometry, providing insights into the positioning of dimethoxy groups in these compounds (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).
Antimicrobial and Biological Studies
Antimicrobial Evaluation : Certain thiophene derivatives synthesized using 3,4-dimethoxyphenyl compounds have been evaluated for their antimicrobial properties. These studies include molecular docking and biological evaluations to assess their potential as antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Bioactivity of Derivatives : Research on thiophene-containing compounds, including those related to 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, has shown a range of biological activities, such as anticancer, antibacterial, antiviral, and antioxidant properties. Synthesis of novel thiophene derivatives and their bioassay are part of ongoing research in this area (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Applications in Materials Science
Electrochromic Properties : Studies have been conducted on the synthesis of thiophene derivatives and their application in electrochromic devices. These derivatives have shown potential for use in devices due to their optical and electrochemical properties (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Photostabilizers in Polymers : New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride), demonstrating effectiveness in reducing photodegradation. This suggests potential applications in material science, particularly in enhancing the durability of polymers (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQLHPPKNFWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641977 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-10-7 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)











